molecular formula C15H15N5S2 B13359036 2-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole

2-{3-[(propylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}-1H-indole

Cat. No.: B13359036
M. Wt: 329.4 g/mol
InChI Key: WCYPVPVGCAWXGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide is a complex organic compound that features a unique combination of indole, triazole, and thiadiazole rings. This compound is of significant interest in the fields of medicinal chemistry and materials science due to its potential biological activities and unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide typically involves multi-step organic reactions. The process begins with the preparation of the indole derivative, followed by the formation of the triazole and thiadiazole rings. The final step involves the introduction of the propyl sulfide group. Common reagents used in these reactions include hydrazine, sulfur, and various alkylating agents. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the compound in its pure form.

Chemical Reactions Analysis

Types of Reactions

[6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the indole and triazole rings.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride; usually performed in anhydrous solvents.

    Substitution: Halogenating agents, alkylating agents; reactions often require catalysts and controlled temperatures.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.

Scientific Research Applications

Chemistry

In chemistry, [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel materials.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. It has shown promise in preliminary studies as an antimicrobial, antifungal, and anticancer agent. Researchers are investigating its interactions with various biological targets to understand its mechanism of action.

Medicine

In medicine, the compound is being explored for its therapeutic potential. Its ability to interact with specific enzymes and receptors makes it a candidate for drug development. Studies are ongoing to evaluate its efficacy and safety in treating various diseases.

Industry

In the industrial sector, [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide is used in the development of advanced materials. Its unique chemical properties make it suitable for applications in electronics, coatings, and polymers.

Mechanism of Action

The mechanism of action of [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and nucleic acids. The compound can modulate the activity of these targets, leading to various biological effects. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.

Comparison with Similar Compounds

Similar Compounds

    Indole derivatives: Compounds containing the indole ring, such as tryptophan and serotonin.

    Triazole derivatives: Compounds with the triazole ring, such as fluconazole and voriconazole.

    Thiadiazole derivatives: Compounds featuring the thiadiazole ring, such as acetazolamide and methazolamide.

Uniqueness

What sets [6-(1H-indol-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl]methyl propyl sulfide apart is its combination of three distinct heterocyclic rings. This unique structure imparts a range of chemical and biological properties that are not observed in simpler compounds. Its ability to undergo diverse chemical reactions and interact with multiple biological targets makes it a versatile and valuable compound in scientific research and industrial applications.

Properties

Molecular Formula

C15H15N5S2

Molecular Weight

329.4 g/mol

IUPAC Name

6-(1H-indol-2-yl)-3-(propylsulfanylmethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H15N5S2/c1-2-7-21-9-13-17-18-15-20(13)19-14(22-15)12-8-10-5-3-4-6-11(10)16-12/h3-6,8,16H,2,7,9H2,1H3

InChI Key

WCYPVPVGCAWXGF-UHFFFAOYSA-N

Canonical SMILES

CCCSCC1=NN=C2N1N=C(S2)C3=CC4=CC=CC=C4N3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.